Ro106-9920

NF-κB signaling Ubiquitination Inflammation

Ro106-9920 is a cell-permeable, irreversible inhibitor that selectively blocks IκBα ubiquitination at Lys21/22—a βTRCP-independent step upstream of proteasomal degradation—without inhibiting IKK kinases or the 26S proteasome. This unique mechanism sets it apart from IKKβ inhibitors (BAY11-7082), proteasome inhibitors (MG132), and general E3 ligase inhibitors, making it indispensable for precisely dissecting the ubiquitination node in NF-κB signaling. Use at 1–3 µM in cell-based assays; 10–100 mg/kg orally for systemic NF-κB blockade in rodent inflammation models. Ideal for mapping pathway dependencies in anucleated cells. Procure with confidence for reproducible, mechanism-specific results.

Molecular Formula C10H7N5OS
Molecular Weight 245.26 g/mol
CAS No. 62645-28-7
Cat. No. B135369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo106-9920
CAS62645-28-7
Synonyms6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine; 
Molecular FormulaC10H7N5OS
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2
InChIInChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H
InChIKeyJFSXSNSCPNFCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Ro106-9920 (CAS 62645-28-7): NF-κB Pathway Inhibitor Targeting IκBα Ubiquitination


Ro106-9920 is a small-molecule, cell-permeable tetrazolopyridazine-phenylsulfoxide compound that functions as a selective and irreversible inhibitor of IκBα ubiquitination, thereby blocking NF-κB activation and downstream pro-inflammatory cytokine production [1]. It is a non-ATP-competitive inhibitor that specifically targets a ubiquitination activity associated with IκBα degradation, distinct from conventional kinase inhibitors [1].

Why Ro106-9920 Cannot Be Replaced by Other NF-κB or Ubiquitination Inhibitors


Substituting Ro106-9920 with other NF-κB pathway inhibitors—such as IKKβ inhibitors (e.g., BAY11-7082), proteasome inhibitors (e.g., MG132), or general E3 ligase inhibitors—fails to replicate its precise mechanism and pharmacological profile. Ro106-9920 uniquely inhibits an IκBα-associated ubiquitination activity that is βTRCP-independent and specific to lysine 21/22 ubiquitination, a step upstream of proteasomal degradation [1]. This distinct mechanism confers a different selectivity spectrum and functional outcome compared to agents that block IKK phosphorylation or 26S proteasome activity, making direct substitution scientifically invalid for experiments requiring this precise mode of NF-κB blockade [2][3].

Ro106-9920: Quantified Differentiation from NF-κB Pathway Comparators


Irreversible Inhibition of IκBα Ubiquitination vs. Reversible Kinase Inhibitors

Ro106-9920 is an irreversible inhibitor of IκBα ubiquitination (IC50 = 2.3 ± 0.09 µM in cell-free system), whereas BAY11-7082, an IKKβ inhibitor, acts reversibly and at an upstream kinase step. Ro106-9920 does not compete with ATP, distinguishing it from kinase-targeted NF-κB inhibitors [1].

NF-κB signaling Ubiquitination Inflammation

Selectivity for IκBα Ubiquitination Over Other Ubiquitin Pathway Components

Ro106-9920 displays high selectivity for IκBα ubiquitination, with minimal activity against E1 (IC50 >100 µM), E2UBCH7, and 97 other molecular targets, including β-catenin ubiquitination [1][2].

Ubiquitin-proteasome system Selectivity profiling NF-κB

Differential Modulation of Platelet NF-κB Signaling vs. BAY11-7082 and Rutaecarpine

In human platelets, Ro106-9920 (1–6 µM) only reduced p65 phosphorylation and reversed IκBα degradation, whereas BAY11-7082 and rutaecarpine additionally inhibited IKK and IκBα phosphorylation, indicating a distinct downstream signaling effect [1][2].

Platelet biology NF-κB signaling Thrombosis

Oral Bioavailability and In Vivo Efficacy in Rodent Inflammation Models

Ro106-9920 blocked TNFα production in a dose-dependent manner following oral administration in two acute rat inflammation models (air pouch and LPS challenge) at doses of 10–100 mg/kg [1].

In vivo pharmacology Oral bioavailability Inflammation

Off-Target Profile at Supra-Therapeutic Concentrations

At 10 µM (approximately 4–5× the IC50 for IκBα ubiquitination), Ro106-9920 inhibits 5-lipoxygenase by 89% and EGFR kinase by 63% .

Off-target pharmacology Selectivity Assay design

Ro106-9920: Optimal Research Applications Based on Verified Evidence


Dissecting IκBα Ubiquitination-Dependent NF-κB Activation

Use Ro106-9920 at 1–3 µM to selectively and irreversibly block IκBα ubiquitination without inhibiting upstream kinases (IKK) or the proteasome. This enables precise interrogation of the ubiquitination step in NF-κB signaling, as demonstrated in MM6 cells where Ro106-9920 blocked TNFα-induced IκBα degradation but not β-catenin degradation [1].

In Vivo Oral Dosing for Chronic Inflammation Studies

Employ Ro106-9920 for oral administration in rodent models of inflammation (e.g., LPS challenge, air pouch) at 10–100 mg/kg to achieve systemic NF-κB inhibition, leveraging its demonstrated oral bioavailability and in vivo efficacy in blocking TNFα production [1].

Comparative Profiling of NF-κB Pathway Nodes in Platelets

Utilize Ro106-9920 alongside IKK inhibitors (BAY11-7082) and proteasome inhibitors to differentiate the contributions of distinct NF-κB signaling nodes to platelet activation. Ro106-9920's selective effect on p65 phosphorylation and IκBα degradation, without altering IKK or IκBα phosphorylation, provides a unique tool for mapping pathway dependencies in anucleated cells [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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